N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-3-7-15(8-4-13)21-17(23)9-16-11-25-18(22-16)24-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCTFMPNDBZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also referred to as AFN-1252, is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and an acetamide moiety, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 392.89 g/mol.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941922-72-1 |
| Molecular Formula | C18H14ClFN2OS2 |
| Molecular Weight | 392.89 g/mol |
This compound primarily exerts its antibacterial effects by inhibiting the FabI enzyme, which plays a crucial role in bacterial fatty acid biosynthesis. This mechanism is particularly significant against gram-positive bacteria, including strains that exhibit resistance to conventional antibiotics. The selective inhibition of FabI leads to the cessation of bacterial growth and has shown efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antibacterial Activity
The compound has demonstrated potent antibacterial activity, particularly against gram-positive bacteria. In vitro studies have shown that it effectively inhibits bacterial growth at low concentrations, with specific attention to its action against resistant strains. For example, the minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Streptococcus pneumoniae | 1.0 |
| Enterococcus faecalis | 0.25 |
These results highlight the compound's potential as a therapeutic agent in treating bacterial infections, especially in an era of increasing antibiotic resistance.
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations into its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10.0 |
| HepG2 | 8.5 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at critical phases .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives indicates that specific substituents significantly influence biological activity. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency, while modifications on the thiazole ring can improve cytotoxicity against cancer cells.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, showcasing its potential as a frontline therapeutic agent against resistant infections.
- Cytotoxicity Assessments : Research involving various thiazole derivatives revealed that compounds with similar structural features to this compound displayed enhanced cytotoxic effects in cancer cell lines, reinforcing the importance of structural modifications for optimizing therapeutic efficacy .
- In Vivo Studies : Ongoing research is exploring the in vivo efficacy of this compound in animal models bearing tumor xenografts, aiming to validate its potential as an anticancer agent while assessing pharmacokinetic properties and safety profiles .
Scientific Research Applications
Antibacterial Applications
Mechanism of Action
N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide primarily functions as an antibacterial agent. Research indicates that it inhibits the FabI enzyme, which plays a crucial role in bacterial fatty acid biosynthesis. This inhibition leads to the cessation of bacterial growth and demonstrates efficacy against gram-positive bacteria, including strains resistant to conventional antibiotics.
Case Studies
- Inhibition of Antibiotic-Resistant Strains : Studies have shown that this compound effectively targets antibiotic-resistant strains, making it a potential candidate for developing new antibacterial therapies. For instance, it has been tested against Staphylococcus aureus and Enterococcus faecalis, exhibiting significant antibacterial activity.
- Binding Affinity Studies : Interaction studies utilizing molecular docking simulations have revealed the compound's strong binding affinity to the FabI enzyme. These studies are essential for understanding how modifications to the compound could enhance its antibacterial properties and reduce side effects compared to broader-spectrum antibiotics.
Antimicrobial Properties
The thiazole derivatives, including this compound, are known for their diverse biological activities. The compound has shown potential not only in antibacterial applications but also in broader antimicrobial contexts:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Structure | Antimicrobial |
| Benzothiazole derivatives | Structure | Anticancer, antimicrobial |
| This compound | Structure | Antibacterial against gram-positive strains |
The unique combination of substituents in this compound enhances its biological activity compared to other thiazole derivatives.
Synthesis and Development
The synthesis of this compound involves several steps that require careful control of reaction conditions to achieve high yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and halogens. The synthesis process is critical for scaling up production for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antitumor Activity
Table 1: Antitumor Activity of Selected Acetamide Derivatives
Key Findings :
- The 4-chlorophenyl group in compound 7 (GI50 = 17.90 mM) enhances antitumor activity compared to its 4-fluorophenyl counterpart (GI50 = 7% MGI) .
- Substitution of the acetamide chain with a propanamide group (compound 19 ) significantly improves potency (GI50 = 6.33 mM), suggesting that alkyl chain length influences activity .
Carbonic Anhydrase (hCA) Inhibition
Table 2: hCA Inhibitory Activity of Fluorinated Acetamides
Key Findings :
Antimicrobial Activity of Thiazole Derivatives
Table 3: Antibacterial Activity of Thiazole Acetamides
Key Findings :
Key Findings :
- Halogenated benzylthio groups (e.g., 4-Cl-Bn in 5j) correlate with higher yields (82%) compared to non-halogenated analogues .
Critical Analysis of Substituent Effects
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Thioether linkage formation between the thiazole and 4-fluorobenzyl groups using coupling agents (e.g., DCC/DMAP) in anhydrous DMF at 60–80°C .
- Step 3: Acetamide coupling via nucleophilic substitution or amidation under inert atmospheres. Optimization: Use solvents like DCM or THF, monitor reaction progress via TLC/HPLC, and employ catalysts (e.g., pyridine for acid scavenging) to improve yields (65–85%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/fluorobenzyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 423.05) .
- X-ray Crystallography: Resolves bond angles (e.g., 120° for thiazole ring geometry) and hydrogen-bonding networks critical for stability .
Q. What are the key stability considerations under varying pH and temperature conditions?
- Thermal Stability: Decomposition above 200°C (DSC/TGA data).
- pH Sensitivity: Hydrolysis of the acetamide group occurs in strongly acidic/basic conditions (pH < 2 or > 10). Store at 4°C in dark, anhydrous environments to prevent thioether oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial activity?
- Substituent Modifications:
| Substituent | Biological Activity |
|---|---|
| 4-Fluorobenzyl | Gram-positive inhibition (MIC: 2–8 µg/mL) |
| 3-Chlorobenzyl | Reduced potency (MIC: 16–32 µg/mL) |
- Key Insights: Electron-withdrawing groups (e.g., -F) enhance bacterial membrane penetration. Bulkier substituents reduce activity due to steric hindrance .
- Methodology: Synthesize analogs via combinatorial chemistry and test against S. aureus (ATCC 25923) using broth microdilution assays .
Q. What experimental and computational approaches resolve contradictions in reported cytotoxic activity data?
- Discrepancy Example: Moderate activity (IC₅₀: 15 µM) against HeLa cells in one study vs. low activity (IC₅₀: >50 µM) in another .
- Resolution Strategies:
- In Silico Docking: Identify binding affinity variations to targets like tubulin or topoisomerase II .
- Assay Standardization: Use identical cell lines (e.g., HeLa ATCC CCL-2) and MTT protocol (48-h exposure, 10% FBS) .
- Metabolic Profiling: Assess cytochrome P450 interactions to rule out false negatives from rapid degradation .
Q. How does the compound interact with bacterial fatty acid biosynthesis enzymes, and what mechanistic insights exist?
- Target Identification: Binds to FabI (enoyl-ACP reductase) via hydrophobic interactions with the thiazole ring and hydrogen bonds to the acetamide carbonyl .
- Validation Methods:
- Enzyme Inhibition Assays: Measure NADH oxidation rates (IC₅₀: 1.2 µM) .
- Mutagenesis Studies: FabI mutants (e.g., G93V) show reduced binding, confirming target specificity .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Cocrystallization Agents: Add small molecules (e.g., glycerol) to stabilize lattice formation.
- Temperature Gradients: Gradual cooling from 40°C to 4°C improves crystal quality .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 70 | 92 |
| Thioether coupling | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C | 85 | 95 |
| Acetamide formation | Chloroacetyl chloride, pyridine, DCM | 78 | 98 |
Q. Table 2: Comparative Biological Activity of Thiazole Derivatives
| Compound | Substituents | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Target compound | 4-Cl, 4-F | 2–8 | 15 |
| Analog A | 4-Cl, 3-F | 16–32 | >50 |
| Analog B | 4-Cl, 2-F | 8–16 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
